6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide
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Overview
Description
6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-fluoro-4-hydroxyquinoline with 2-(pyridin-2-yl)ethylamine under acidic conditions to form the desired carboxamide. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 6-fluoro-4-quinolone-3-carboxamide.
Reduction: Formation of 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Lacks the fluorine and pyridine moieties, resulting in different chemical properties and biological activities.
6-fluoroquinoline: Lacks the hydroxyl and carboxamide groups, affecting its reactivity and applications.
N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide: Lacks the fluorine and hydroxyl groups, leading to variations in its chemical behavior
Uniqueness
6-fluoro-4-hydroxy-N-(2-(pyridin-2-yl)ethyl)quinoline-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H14FN3O2 |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14FN3O2/c18-11-4-5-15-13(9-11)16(22)14(10-21-15)17(23)20-8-6-12-3-1-2-7-19-12/h1-5,7,9-10H,6,8H2,(H,20,23)(H,21,22) |
InChI Key |
XVKNUGAIZWVGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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